

Technical Guide: Synthesis of Pentane-1-sulfonamide from Pentanesulfonyl Chloride

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Compound of Interest

Compound Name: Pentane-1-sulfonamide

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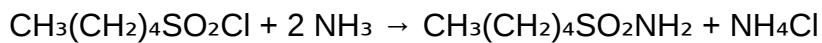
Abstract

This document provides a comprehensive technical overview of the synthesis of **pentane-1-sulfonamide**, a primary aliphatic sulfonamide, from its precursor, pentanesulfonyl chloride. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.^[1] The most conventional and direct method for preparing primary sulfonamides is the reaction of a sulfonyl chloride with ammonia or an ammonia surrogate.^[2] ^[3] This guide details the reaction mechanism, provides a step-by-step experimental protocol, summarizes key quantitative data, and outlines the necessary safety precautions for this synthesis. The information is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. Ammonia acts as the nucleophile, attacking the electrophilic sulfur center. This is followed by the elimination of a chloride ion to form the stable sulfonamide product. An excess of ammonia or the addition of a non-nucleophilic base is typically required to neutralize the hydrogen chloride (HCl) byproduct.^{[3][4]}

Overall Reaction:



Pentanesulfonyl Chloride + Ammonia → **Pentane-1-sulfonamide** + Ammonium Chloride

Physicochemical and Spectroscopic Data

Quantitative data for the key reactant and the final product are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties

Property	Pentanesulfonyl Chloride (Reactant)	Pentane-1-sulfonamide (Product)
IUPAC Name	Pentane-1-sulfonyl chloride	Pentane-1-sulfonamide
Molecular Formula	C ₅ H ₁₁ ClO ₂ S	C ₅ H ₁₃ NO ₂ S ^[5]
Molecular Weight	170.66 g/mol	151.23 g/mol ^[5]
CAS Number	25169-72-0	52960-14-2 ^[5]
Appearance	Colorless to light yellow liquid	Light yellow solid ^[6]

| SMILES | CCCCCS(=O)(=O)Cl | CCCCCS(=O)(=O)N^[5] |

Table 2: Spectroscopic Data for **Pentane-1-sulfonamide**

Technique	Feature	Characteristic Signal / Wavenumber
IR Spectroscopy	SO₂ Asymmetric Stretch	1320 - 1310 cm⁻¹ [7]
	SO ₂ Symmetric Stretch	1155 - 1143 cm ⁻¹ [7]
	N-H Stretch (primary amine)	3459 - 3338 cm ⁻¹ (two bands) [7]
	S-N Stretch	914 - 895 cm ⁻¹ [7]
	C-H Stretch (alkane)	~2900 cm ⁻¹ [8]
¹ H NMR (400 MHz, CDCl ₃)	-CH ₃ (t)	~0.9 ppm
	-CH ₂ - (m)	~1.3-1.8 ppm
	-CH ₂ SO ₂ - (t)	~3.1 ppm
	-SO ₂ NH ₂ (s, broad)	~4.7 ppm [9]
¹³ C NMR	-CH ₃	~13.9 ppm
	-CH ₂ -	~22.1, 27.5, 30.9 ppm

|| -CH₂SO₂- | ~55.0 ppm |

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of **pentane-1-sulfonamide**.

Materials:

- Pentanesulfonyl chloride (1.0 eq)
- Concentrated aqueous ammonia (NH₄OH, ~28-30%) (10-20 eq)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- 1M Hydrochloric Acid (HCl)

- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Silica Gel for column chromatography
- Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

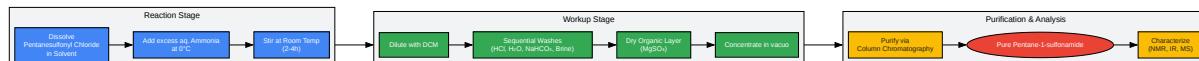
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pentanesulfonyl chloride (1.0 eq) in DCM or THF.
- Ammonia Addition: Cool the solution to 0 °C using an ice bath. While stirring vigorously, slowly add an excess of concentrated aqueous ammonia (10-20 eq) dropwise. The reaction is exothermic and generates HCl gas, which reacts with the excess ammonia to form ammonium chloride, often seen as a white precipitate.[10][11]
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is fully consumed.
- Workup:
 - Dilute the reaction mixture with DCM.
 - Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess ammonia), water, saturated NaHCO_3 solution, and finally with brine.[4]
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]
- Purification: The crude solid can be purified by recrystallization or silica gel column chromatography using a suitable solvent system (e.g., an ethyl acetate/hexanes gradient) to yield pure **pentane-1-sulfonamide**.[1]

- Characterization: Confirm the identity and purity of the final product using NMR, IR spectroscopy, and mass spectrometry.

Visualized Workflows and Pathways

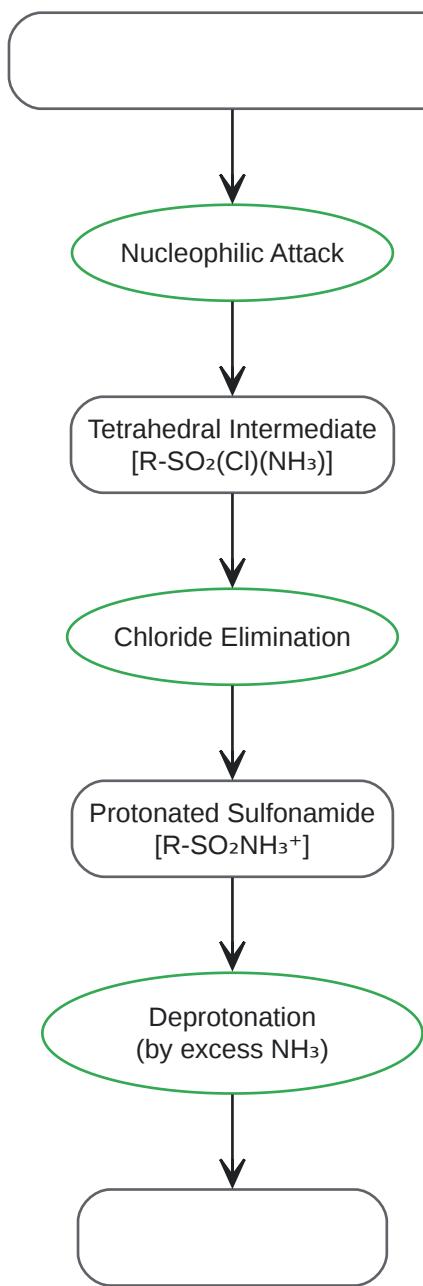
Diagram 1: General Synthesis and Purification Workflow



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Caption: A flowchart illustrating the key stages of the synthesis, from reaction setup to purification and characterization.

Diagram 2: Simplified Reaction Mechanism Pathway



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Caption: Logical steps of the nucleophilic substitution mechanism for the formation of **pentane-1-sulfonamide**.

Safety and Handling

- Pentanesulfonyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab

coat.

- Concentrated Ammonia: Corrosive and causes severe skin burns and eye damage. Vapors are irritating to the respiratory tract. Always handle in a well-ventilated fume hood.
- Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.
- The reaction between sulfonyl chlorides and ammonia is exothermic and produces HCl.[3] Proper temperature control and ventilation are critical.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

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